6H,11H-isochromeno[4,3-c]chromene-6,11-dione
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Overview
Description
6H,11H-isochromeno[4,3-c]chromene-6,11-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromene family, which is characterized by a fused ring system that includes both benzene and pyran rings
Preparation Methods
The synthesis of 6H,11H-isochromeno[4,3-c]chromene-6,11-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This process can be carried out under metal-free conditions, making it environmentally friendly . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6H,11H-isochromeno[4,3-c]chromene-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may have different chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring, altering its chemical behavior.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 6H,11H-isochromeno[4,3-c]chromene-6,11-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6H,11H-isochromeno[4,3-c]chromene-6,11-dione can be compared to other chromene derivatives, such as:
6H-benzo[c]chromenes: These compounds share a similar fused ring system but differ in their substitution patterns and chemical properties.
Coumarins: While structurally related, coumarins have a simpler ring system and different biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
isochromeno[4,3-c]chromene-6,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-15-10-6-2-1-5-9(10)13-14(20-15)11-7-3-4-8-12(11)19-16(13)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQPUAAVDHXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347470 |
Source
|
Record name | 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2288-98-4 |
Source
|
Record name | 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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